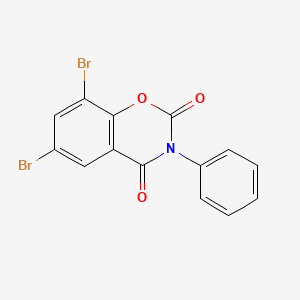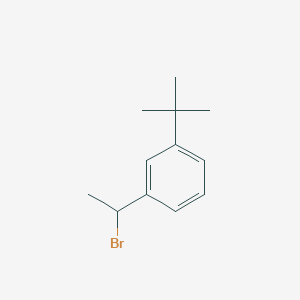
1-(1-Bromoethyl)-3-tert-butylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromoethyl)-3-tert-butylbenzene is an organic compound belonging to the class of alkyl halides It features a benzene ring substituted with a bromoethyl group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-3-tert-butylbenzene can be synthesized through the bromination of 3-tert-butylstyrene. The reaction typically involves the addition of bromine (Br2) to the double bond of 3-tert-butylstyrene in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then separated and purified using industrial-scale distillation columns.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromoethyl)-3-tert-butylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The bromoethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Formation of 1-(1-Hydroxyethyl)-3-tert-butylbenzene or 1-(1-Cyanoethyl)-3-tert-butylbenzene.
Elimination Reactions: Formation of 3-tert-butylstyrene.
Oxidation Reactions: Formation of 1-(1-Hydroxyethyl)-3-tert-butylbenzene or 1-(1-Carboxyethyl)-3-tert-butylbenzene.
Scientific Research Applications
1-(1-Bromoethyl)-3-tert-butylbenzene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the development of new pharmaceuticals and biologically active compounds.
Medicine: Explored for its potential as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Bromoethyl)-3-tert-butylbenzene involves its reactivity as an alkyl halide. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of an alkene. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1-(1-Bromoethyl)-3-tert-butylbenzene can be compared with other similar compounds such as:
Bromobenzene: A simpler aryl bromide with a single bromine atom attached to the benzene ring.
1-Bromo-2-methylbenzene: A compound with a bromine atom and a methyl group attached to the benzene ring.
1-Bromo-4-tert-butylbenzene: A compound with a bromine atom and a tert-butyl group attached to the benzene ring.
Uniqueness: this compound is unique due to the presence of both a bromoethyl group and a tert-butyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
155734-75-1 |
|---|---|
Molecular Formula |
C12H17Br |
Molecular Weight |
241.17 g/mol |
IUPAC Name |
1-(1-bromoethyl)-3-tert-butylbenzene |
InChI |
InChI=1S/C12H17Br/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-9H,1-4H3 |
InChI Key |
QEISRFVBPFFHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)
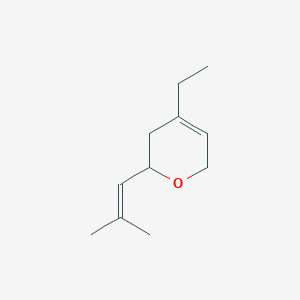
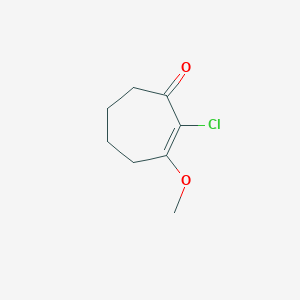
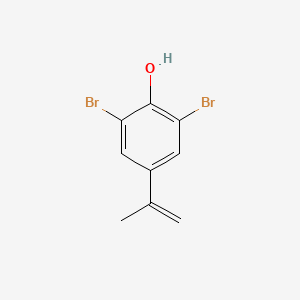
![2-Methyl-3-[(2-methylprop-1-en-1-yl)oxy]but-2-ene](/img/structure/B12563699.png)
![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)
![Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate](/img/structure/B12563708.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
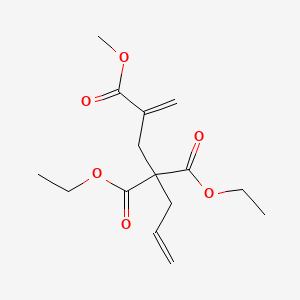
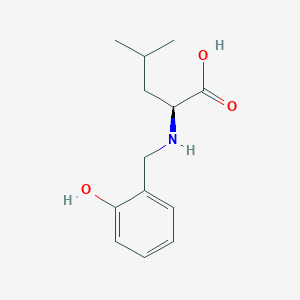
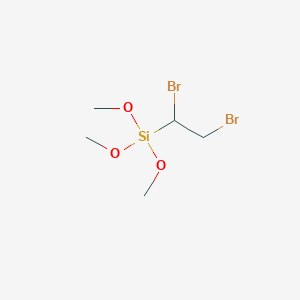
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)
